molecular formula C12H20O2 B13732714 cis-Octahydro-4a(2H)-naphthyl acetate CAS No. 36144-11-3

cis-Octahydro-4a(2H)-naphthyl acetate

Cat. No.: B13732714
CAS No.: 36144-11-3
M. Wt: 196.29 g/mol
InChI Key: COHJFBQTCBAHIJ-UHFFFAOYSA-N
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Description

cis-Octahydro-4a(2H)-naphthyl acetate: is a chemical compound with the molecular formula C11H18O2. It is a derivative of naphthalene, characterized by its octahydro structure, which means it is fully saturated with hydrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-4a(2H)-naphthyl acetate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of formic acid and [1,1’-Bicyclopentyl]-1-ol as starting materials. The reaction is carried out in the presence of sulfuric acid in water at temperatures ranging from 5 to 10°C for about an hour .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. These processes are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-Octahydro-4a(2H)-naphthyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines, leading to the replacement of specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

cis-Octahydro-4a(2H)-naphthyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Octahydro-4a(2H)-naphthyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • cis-Decalin-9-carboxylic acid
  • 4a(2H)-Naphthalenecarboxylic acid, octahydro-, cis-

Comparison: cis-Octahydro-4a(2H)-naphthyl acetate is unique due to its acetate functional group, which imparts distinct chemical properties compared to other similar compounds like cis-Decalin-9-carboxylic acid. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

CAS No.

36144-11-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate

InChI

InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3

InChI Key

COHJFBQTCBAHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CCCCC1CCCC2

Origin of Product

United States

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